molecular formula C22H13Cl3O3 B11163631 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11163631
M. Wt: 431.7 g/mol
InChI Key: WSCVIKSWYVFQGC-UHFFFAOYSA-N
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Description

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H13Cl3O3 and a molecular weight of 431.706 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

Chemical Reactions Analysis

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H13Cl3O3

Molecular Weight

431.7 g/mol

IUPAC Name

6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H13Cl3O3/c23-17-7-6-13(8-18(17)24)12-27-21-11-20-16(9-19(21)25)15(10-22(26)28-20)14-4-2-1-3-5-14/h1-11H,12H2

InChI Key

WSCVIKSWYVFQGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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